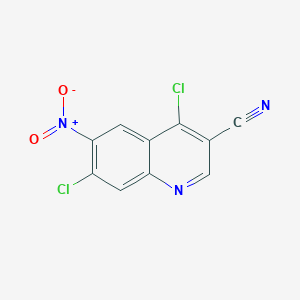
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- is a heterocyclic compound with the molecular formula C10H3Cl2N3O2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 4 and 7, a nitro group at position 6, and a cyano group at position 3
Métodos De Preparación
The synthesis of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The selective chlorination at positions 4 and 7 of the quinoline ring.
The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the selective introduction of functional groups. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms and cyano group also contribute to its reactivity and potential biological activities. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.
6-Nitroquinoline:
3-Cyanoquinoline: Lacks the nitro and chlorine groups, leading to different reactivity and biological activities.
The presence of both chlorine atoms, the nitro group, and the cyano group in 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C10H3Cl2N3O2 |
|---|---|
Peso molecular |
268.05 g/mol |
Nombre IUPAC |
4,7-dichloro-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2N3O2/c11-7-2-8-6(1-9(7)15(16)17)10(12)5(3-13)4-14-8/h1-2,4H |
Clave InChI |
YAIZQVOCMDSWBS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=C2Cl)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













